2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A series of derivatives of 2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride have been synthesized and evaluated for their antitubercular activity (Bhoot, Khunt, & Parekh, 2011).
Asymmetric Synthesis of Enantiomers
- Research has been conducted on the asymmetric synthesis of enantiomers from 2,2,2-trifluoro-1-(furan-2-yl)ethanone, highlighting the potential for developing important chiral building blocks (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Molecular Docking and Antibacterial Activity
- Novel series of derivatives have been synthesized and subjected to molecular docking studies to determine their interaction with bacterial proteins, showing potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Photoinduced Oxidative Annulation
- Investigations into photoinduced direct oxidative annulation have led to the creation of highly functionalized polyheterocyclic derivatives, showing the compound's versatility in organic synthesis (Zhang et al., 2017).
Novel Synthesis Approaches
- The compound has been used in the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, demonstrating its utility in creating new chemical entities (Walter, 1994).
Inhibitor Properties in Biological Systems
- Research has shown the compound's role in synthesizing derivatives that act as VRV-PL-8a and H+/K+ ATPase inhibitors, potentially useful in treating inflammatory disorders (Lokeshwari et al., 2017).
Corrosion Inhibition
- Studies have revealed its derivatives' effectiveness in inhibiting corrosion of mild steel in acidic medium, highlighting its industrial application potential (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(furan-2-yl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-9-3-5-13(6-4-9)8-10(14)11-2-1-7-15-11;/h1-2,7,9H,3-6,8,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRUSSWEQPUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=CO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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